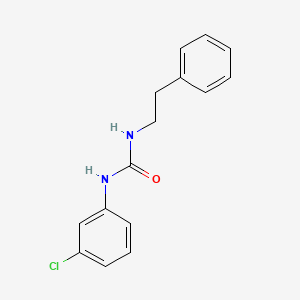![molecular formula C11H12N2O4S B5733906 methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate](/img/structure/B5733906.png)
methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate, also known as MTCAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTCAB is a derivative of benzoic acid and is synthesized by a specific method.
作用机制
The mechanism of action of methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate is not fully understood. However, it is believed to inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in the disruption of bacterial growth and division. This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory responses. The inhibition of NF-κB activity by this compound results in the downregulation of pro-inflammatory cytokines.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
Methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in various solvents, making it easy to work with. However, this compound has some limitations for lab experiments. It is a toxic compound and requires proper handling and disposal. Additionally, this compound is relatively expensive, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate. One potential direction is to study its potential use as an antimicrobial agent in clinical settings. Another direction is to study its potential use in cancer therapy, either alone or in combination with other chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. It is synthesized by a complex method and has been studied for its antimicrobial, anti-inflammatory, and anti-cancer properties. This compound has several advantages and limitations for lab experiments and has several future directions for further study. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research.
合成方法
Methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate is synthesized by the reaction of methyl 4-aminobenzoate with thioacetic acid followed by treatment with phosgene and ammonia. The reaction results in the formation of this compound, which is a white crystalline powder. The synthesis method of this compound is complex and requires expertise in organic chemistry.
科学研究应用
Methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate has potential applications in various fields of scientific research. It has been studied for its antimicrobial properties and has shown promising results against various bacterial strains. This compound has also been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
methyl 4-[(2-carbamoylsulfanylacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-17-10(15)7-2-4-8(5-3-7)13-9(14)6-18-11(12)16/h2-5H,6H2,1H3,(H2,12,16)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJRRRXKULBIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5733859.png)


![4-bromo-2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5733873.png)

![N-(1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-phenylthiourea](/img/structure/B5733884.png)

![4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5733911.png)
![2-[(4'-cyano-4-biphenylyl)oxy]-N-isopropylacetamide](/img/structure/B5733912.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B5733914.png)
